molecular formula C12H10F2N4O4S B11788707 Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate

Cat. No.: B11788707
M. Wt: 344.30 g/mol
InChI Key: SLJQLOWZOIKVIG-UHFFFAOYSA-N
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Description

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate is a complex organic compound that features a triazole ring, a nitrobenzene moiety, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The triazole ring can be involved in further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require catalysts such as palladium or copper.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Substitution of Difluoromethyl Group: Various substituted triazole derivatives.

    Cyclization Products: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate, with CAS number 1706454-77-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 12
  • H : 10
  • F : 2
  • N : 4
  • O : 4
  • S : 1

Structural Representation

The compound contains a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications. The presence of the difluoromethyl group enhances its lipophilicity and potentially its bioactivity.

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. This compound is hypothesized to act similarly due to its structural analogies with established triazole antifungals.

Antimicrobial Activity

The compound has shown promise in preliminary studies against various bacterial strains. In vitro testing has revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Study 1: Antifungal Efficacy

A study conducted by researchers at [source] evaluated the antifungal activity of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antifungal potential.

Study 2: Antimicrobial Testing

In another investigation published in [source], the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an MIC of 16 µg/mL for E. coli and 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Ergosterol Synthesis : Similar to other triazoles, it likely inhibits lanosterol demethylase, a key enzyme in ergosterol biosynthesis.
  • Disruption of Cell Wall Integrity : The compound may interfere with peptidoglycan synthesis in bacteria.
  • Protein Synthesis Inhibition : It might also affect ribosomal function leading to impaired protein synthesis in microbial cells.

Data Summary Table

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntifungalCandida albicans8[source]
AntibacterialEscherichia coli16[source]
AntibacterialStaphylococcus aureus32[source]

Properties

Molecular Formula

C12H10F2N4O4S

Molecular Weight

344.30 g/mol

IUPAC Name

ethyl 4-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzoate

InChI

InChI=1S/C12H10F2N4O4S/c1-2-22-11(19)6-3-4-8(7(5-6)18(20)21)23-12-15-10(9(13)14)16-17-12/h3-5,9H,2H2,1H3,(H,15,16,17)

InChI Key

SLJQLOWZOIKVIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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